Methyl(phenethyl)carbamic chloride
Description
Contextualization of Carbamoyl (B1232498) Chlorides as Versatile Synthetic Intermediates
Carbamoyl chlorides are a class of organic compounds characterized by the functional group R₂NC(O)Cl. They serve as important intermediates in both laboratory-scale research and industrial chemical production. nih.gov The most frequently utilized and studied members of this family are the N,N-disubstituted derivatives, which incorporate two organic substituents (alkyl or aryl groups) on the nitrogen atom. nih.gov Their utility stems from their reactivity at the carbonyl carbon, where the chloride ion acts as a good leaving group, allowing for substitution reactions. nih.gov
This reactivity makes them valuable precursors for the synthesis of a variety of other functional groups and molecules. For instance, their reaction with alcohols or phenols yields stable carbamate (B1207046) esters (urethanes), while reactions with ammonia (B1221849) or amines produce ureas and their derivatives. nih.gov This versatility has led to their application in the development of materials for use as pesticides, fungicides, and herbicides. nih.gov While the parent compound, H₂NCOCl, is remarkably stable, the monosubstituted versions (RNHCOCl) are often less so, sometimes existing in equilibrium with the corresponding isocyanate and HCl. nih.gov The general stability and predictable reactivity of disubstituted carbamoyl chlorides have cemented their status as reliable synthetic intermediates.
Importance of N,N-Disubstituted Carbamic Chlorides in Enabling Complex Molecule Synthesis
The true value of N,N-disubstituted carbamoyl chlorides is most evident in their application to the synthesis of complex molecules. rsc.org Their enhanced stability compared to monosubstituted analogues makes them easier to handle and store, while still providing the necessary reactivity for intricate chemical transformations. These reagents are not merely for creating simple functional groups; they are key players in advanced synthetic strategies. rsc.orgnih.gov
Recent decades have seen the expansion of their role into transition metal-catalyzed reactions. rsc.org They can participate in a diverse range of transformations, including cross-coupling and annulation reactions, as well as C-H functionalization. rsc.org These methods allow for the construction of sophisticated amide-functionalized organic frameworks that are often the core of pharmaceutical compounds and natural products. rsc.org For example, specific N,N-disubstituted carbamoyl chlorides are used as intermediates for important drugs, such as in the synthesis of the anti-Alzheimer's medication Rivastigmine. sigmaaldrich.com
A specific example of this class is Methyl(phenethyl)carbamic chloride. Its defined structure and properties make it a useful building block in targeted synthesis.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 55246-60-1 |
The ability to introduce the N,N-disubstituted carbamoyl moiety enables chemists to build molecular complexity in a controlled and efficient manner, underscoring the indispensable nature of these reagents in modern organic synthesis. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Rivastigmine |
| Carbamoyl chloride |
| Isocyanate |
| Carbamate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(2-phenylethyl)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(10(11)13)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBNTEGGAZAVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl Phenethyl Carbamic Chloride
Phosgene-Based Approaches for N,N-Disubstituted Carbamic Chlorides
Phosgene (B1210022) (COCl₂) has historically been a cornerstone reagent in industrial organic synthesis for the production of carbamoyl (B1232498) chlorides. researchgate.net Its high reactivity makes it an efficient carbonylating agent.
The most direct and established method for synthesizing N,N-disubstituted carbamic chlorides is the reaction of a secondary amine with phosgene. acs.orggoogle.comgoogle.com This reaction involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of phosgene.
The general reaction is as follows: R₂NH + COCl₂ → R₂NCOCl + HCl
In the specific case of Methyl(phenethyl)carbamic chloride, the reaction would involve N-methylphenethylamine and phosgene.
A critical aspect of this process is controlling the reaction conditions to prevent the formation of undesired byproducts, such as ureas, which can occur if the carbamoyl chloride reacts with unreacted secondary amine. acs.org To mitigate this, an excess of phosgene is often used. acs.org The reaction is typically carried out in an inert solvent, and the hydrogen chloride (HCl) generated is often removed by a scavenger, such as a tertiary amine like pyridine (B92270), or by heating the reaction mixture to drive off the gas. acs.orggoogle.com However, the use of a tertiary amine base like triethylamine (B128534) can sometimes lead to its own dealkylation and the formation of the corresponding carbamoyl chloride as an impurity. acs.org For industrial-scale production of carbamoyl chlorides from secondary aliphatic amines, passing phosgene into a solution of the amine at elevated temperatures (80° to 160° C) is a described method. google.com
Despite its efficiency, the use of phosgene presents significant practical challenges, particularly in an academic or laboratory setting. Phosgene is an extremely toxic and corrosive gas, requiring specialized handling procedures and equipment to ensure safety. researchgate.netacs.orgbritannica.com Its high reactivity, while beneficial for the desired transformation, can also lead to a lack of selectivity with sensitive substrates. sigmaaldrich.com
These safety concerns have driven the development of safer alternatives to phosgene. sigmaaldrich.comnewdrugapprovals.org The most common substitutes are diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). sigmaaldrich.comnewdrugapprovals.org Diphosgene is a liquid and triphosgene is a crystalline solid, making them easier and safer to handle than gaseous phosgene. newdrugapprovals.orgwikipedia.org These reagents behave chemically like phosgene and can be used for the same types of transformations, including the synthesis of carbamoyl chlorides. sigmaaldrich.com
Non-Phosgene and Phosgene-Alternative Synthetic Strategies for N,N-Disubstituted Carbamic Chlorides
The inherent hazards of phosgene have spurred significant research into synthetic routes that avoid its direct use. These methods often rely on less hazardous starting materials or generate the reactive species in situ.
Carbon dioxide (CO₂), being non-toxic, abundant, and inexpensive, presents an attractive alternative C1 source for producing carbamates and their derivatives. psu.edu The reaction of a secondary amine with CO₂ forms a carbamic acid intermediate. psu.edunih.gov This intermediate can then be converted to the corresponding carbamoyl chloride.
One reported method involves the generation of dialkyl carbamates from amines and carbon dioxide, which are then converted to the corresponding carbamoyl chlorides using thionyl chloride in the presence of a tertiary amine base. lookchem.com The initial step involves the formation of a carbamate (B1207046) anion from the secondary amine and CO₂ using a strong, non-nucleophilic base. lookchem.comnih.gov This anion is then reacted with an electrophilic dehydrating agent like thionyl chloride or phosphorus oxychloride to yield the carbamoyl chloride. lookchem.com
Table 1: Synthesis of Carbamoyl Chlorides from Secondary Amines, CO₂, and Thionyl Chloride lookchem.com
| Secondary Amine | Base | Yield of Carbamoyl Chloride |
| Dibutyl amine | N-cyclohexyl-N',N',N'',N''-tetraethylguanidine/Pyridine | 79% |
| Piperidine | N-cyclohexyl-N',N',N'',N''-tetraethylguanidine/Pyridine | 52% |
| Di-isopropylethylamine | Di-isopropylethylamine | 82% (by GC) |
This interactive table is based on data from a study on the conversion of amines to carbamoyl chlorides using carbon dioxide.
As mentioned previously, triphosgene and diphosgene are widely accepted as safer surrogates for phosgene. sigmaaldrich.comnewdrugapprovals.org They can be used to synthesize carbamoyl chlorides from secondary amines under milder conditions than those required for phosgene.
Triphosgene, a stable crystalline solid, is particularly favored in laboratory settings. nih.govtandfonline.com It reacts with secondary amines, often in the presence of a base like pyridine or triethylamine, to produce the corresponding carbamoyl chloride in high yield. acs.orgnih.gov The reaction stoichiometry is crucial, with one mole of triphosgene being equivalent to three moles of phosgene. A general procedure involves adding a solution of the amine to a solution of triphosgene in a solvent like dichloromethane (B109758) at low temperatures, followed by allowing the mixture to warm to room temperature. tandfonline.com The use of triphosgene has been successfully applied to the synthesis of various carbamoyl chlorides, including those derived from cyclic amines. tandfonline.comresearchgate.net
Diphosgene, a liquid, also serves as a convenient phosgene substitute and can convert secondary amines into carbamoyl chlorides. wikipedia.orgnih.gov It is considered to be less reactive than phosgene, which can sometimes be advantageous for controlling the reaction. sigmaaldrich.com
Table 2: Comparison of Phosgene and its Surrogates
| Compound | Physical State | Boiling Point | Key Advantages |
| Phosgene | Gas | 8.2 °C | High reactivity |
| Diphosgene | Liquid | 128 °C | Easier to handle than phosgene |
| Triphosgene | Solid | 203-206 °C | Solid, stable, and safer to handle |
This interactive table provides a comparison of the physical states and boiling points of phosgene and its common surrogates.
To further enhance safety and simplify procedures, methods for the in situ generation of carbamoyl chlorides have been developed. These approaches avoid the isolation of the often-sensitive carbamoyl chloride intermediate.
One such strategy involves the visible-light-induced in situ preparation of phosgene from chloroform (B151607) and chlorine dioxide, which then reacts with an amine to form the carbamoyl chloride. chemrxiv.orgresearchgate.net This method offers a potentially safer route by avoiding the handling of stored phosgene. chemrxiv.org
Another approach involves the reaction of a secondary amine with triphosgene in the presence of an inorganic base, where the phosgene is generated in situ from the triphosgene. google.com This allows for the direct conversion of the amine to the carbamoyl chloride without the need to handle phosgene gas directly. google.com Additionally, N-substituted carbamoyl chlorides can be formed in situ and immediately reacted with other nucleophiles, such as phenols, to synthesize carbamates, thereby avoiding the direct manipulation of the sensitive carbamoyl chloride. organic-chemistry.org
Derivatization Methods for Structurally Related Carbamoyl Chlorides
The synthesis of carbamoyl chlorides can be achieved through several reliable methods, which are applicable to a wide range of amine precursors. These methods include the addition of hydrogen chloride to isocyanates, direct synthesis from amine hydrochlorides, and general protocols for N-substituted carbamoyl chloride preparation.
Addition of Hydrogen Chloride to Isocyanates
A well-established method for the preparation of N-monosubstituted carbamoyl chlorides is the addition of hydrogen chloride (HCl) to isocyanates (RNCO). This reaction proceeds by the nucleophilic attack of the chloride ion on the carbonyl carbon of the protonated isocyanate or a concerted addition across the N=C bond.
The general reaction is as follows: RNCO + HCl → RNHCOCl
This method is particularly useful for creating carbamoyl chlorides with an N-H functionality. The reaction conditions typically involve bubbling gaseous hydrogen chloride through a solution of the isocyanate in an inert solvent at room temperature. libretexts.org The rate of reaction increases as the halogen in the hydrogen halide becomes heavier (HF < HCl < HBr < HI), which correlates with the decreasing bond strength of the hydrogen-halogen bond. libretexts.org
| Reactant 1 | Reactant 2 | Product |
| Isocyanate (RNCO) | Hydrogen Chloride (HCl) | N-substituted carbamoyl chloride (RNHCOCl) |
| Phenethyl isocyanate | Hydrogen Chloride | Phenethylcarbamic chloride |
| Methyl isocyanate | Hydrogen Chloride | Methylcarbamic chloride |
Synthesis from Amine Hydrochlorides
Carbamoyl chlorides can be synthesized directly from amine hydrochlorides by reaction with phosgene (COCl₂). chemicalbook.com This method is advantageous as it avoids the need to handle the free amine, which can be volatile or reactive. The reaction of a secondary amine with phosgene initially produces the desired carbamoyl chloride and an equivalent of the amine hydrochloride salt. google.comgoogle.com
2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl
To drive the reaction to completion and convert the stable amine hydrochloride byproduct to the final product, further treatment with phosgene, often at elevated temperatures (above 100 °C), is required. google.comgoogle.com This high-temperature phosgenation effectively converts the hydrochloride salt into the carbamoyl chloride. google.com
An example from the literature describes the addition of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) hydrochloride to a 20% phosgene solution in toluene. chemicalbook.com The mixture is heated to 75-80°C, yielding the corresponding carbamyl chloride as a yellow oil in high yield after processing. chemicalbook.com
| Starting Material | Reagent | Conditions | Product |
| Amine Hydrochloride | Phosgene (COCl₂) | Elevated Temperature (>100°C) | Carbamoyl Chloride |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Phosgene in Toluene | 75-80°C | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride |
General Protocols for N-Substituted Carbamic Chloride Preparation
The most common and versatile method for preparing N,N-disubstituted carbamoyl chlorides is the reaction of a secondary amine with phosgene or a phosgene equivalent, such as triphosgene. nih.gov This reaction is broadly applicable to secondary amines, including those with two different alkyl groups or a combination of alkyl and aryl groups. nih.gov
The reaction is typically carried out by introducing phosgene into a solution of the secondary amine in an inert solvent. google.com To prevent the formation of urea (B33335) byproducts from the reaction of the carbamoyl chloride with unreacted amine, the phosgene is often introduced at low temperatures. google.com
For less reactive amines, or to ensure the conversion of the amine hydrochloride byproduct, the reaction can be conducted at higher temperatures, between 80°C and 160°C. google.com For instance, dicyclohexylcarbamic acid chloride is prepared by bubbling phosgene through a solution of dicyclohexylamine (B1670486) in o-dichlorobenzene at 160°C, resulting in a high yield of the product. google.com
Due to the high toxicity of phosgene gas, safer alternatives have been developed. Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, can be used as a phosgene substitute, often generating phosgene in situ. google.com Other methods involve photochemical on-demand generation of phosgene from chloroform (CHCl₃) under UV irradiation and oxygen bubbling. researchgate.net
| Secondary Amine | Reagent | Solvent | Temperature | Product |
| N-methylphenethylamine | Phosgene | Inert Solvent | Low to Elevated | This compound |
| Dicyclohexylamine | Phosgene | o-Dichlorobenzene | 160°C | Dicyclohexylcarbamic acid chloride google.com |
| N,N-Di-sec-butylamine | Phosgene | Toluene | Reflux | N,N-Di-sec-butylcarbamoyl chloride google.com |
Mechanistic Investigations of Reactions Involving Methyl Phenethyl Carbamic Chloride and Analogues
Solvolytic Mechanisms of N,N-Disubstituted Carbamoyl (B1232498) Chlorides
The solvolysis of N,N-disubstituted carbamoyl chlorides, such as methyl(phenethyl)carbamic chloride, is a fundamental reaction that has been the subject of considerable mechanistic study. These reactions typically involve the replacement of the chloride ion at the carbonyl carbon and are crucial for understanding the reactivity of this class of compounds, which serve as important intermediates in both laboratory and industrial syntheses. nih.govnih.govresearchgate.netdntb.gov.uasemanticscholar.org
Nucleophilic Acyl Substitution Pathways at the Carbonyl Carbon
The primary mechanism for the solvolysis of N,N-disubstituted carbamoyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.com This process begins with the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new carbonyl compound. libretexts.orglibretexts.org The stability of the starting carbamoyl chloride and the reactivity of the nucleophile are key factors influencing the reaction rate. libretexts.org
In contrast to aldehydes and ketones which primarily undergo nucleophilic addition, carbamoyl chlorides favor substitution due to the presence of the chloride leaving group. libretexts.orglibretexts.org The reaction of N,N-disubstituted carbamoyl chlorides with water leads to the formation of a transient carbamic acid, which then decomposes to a secondary amine and carbon dioxide. nih.gov Reactions with alcohols or phenols yield stable carbamate (B1207046) esters. nih.gov
The general reactivity trend for carboxylic acid derivatives in nucleophilic acyl substitution is influenced by the electronic properties of the substituent attached to the carbonyl group. Acid chlorides are generally the most reactive due to the strong electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org
Unimolecular (Sₙ1) and Bimolecular (Sₙ2) Contributions in Solvolysis
The solvolysis of N,N-disubstituted carbamoyl chlorides is predominantly characterized by a unimolecular (Sₙ1) mechanism. semanticscholar.orgmdpi.com This pathway involves the initial ionization of the carbamoyl chloride to form a carbamoyl cation intermediate, which is the rate-determining step. mdpi.com This cation is then rapidly captured by the solvent (nucleophile). mdpi.com Evidence for the Sₙ1 mechanism includes the observation of a "mass law" effect, where the rate of solvolysis decreases as the reaction progresses due to the return of the chloride ion to the carbamoyl cation. nih.govsemanticscholar.orgmdpi.com
However, under certain conditions, a bimolecular (Sₙ2) component can be observed. The addition of a strong nucleophile, such as an amine, can lead to a bimolecular reaction pathway that is superimposable on the Sₙ1 solvolysis. nih.govnih.govresearchgate.netdntb.gov.uasemanticscholar.orgmdpi.com For instance, the reaction of dimethylcarbamoyl chloride with a powerful nucleophile in a low ionizing power solvent like benzene (B151609) proceeds via a bimolecular mechanism. mdpi.com
The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in H₂O and D₂O (kH/kD), can provide further insight into the mechanism. KSIE values between 1.2 and 1.5 are indicative of ionization pathways with weak nucleophilic solvation, supporting the Sₙ1 mechanism for many N,N-disubstituted carbamoyl chlorides. nih.gov
Influence of Substituent Electronic and Steric Effects on Reaction Kinetics and Selectivity
The electronic and steric properties of the substituents on the nitrogen atom significantly influence the kinetics and selectivity of the solvolysis of N,N-disubstituted carbamoyl chlorides.
Electronic Effects: Electron-donating substituents on the nitrogen atom can stabilize the developing positive charge on the carbamoyl cation in the Sₙ1 transition state, thereby increasing the reaction rate. nih.gov For example, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of the ethyl groups. nih.govsemanticscholar.org Conversely, electron-withdrawing substituents would be expected to decrease the rate of an Sₙ1 reaction. The Hammett equation can be used to quantify these electronic effects, where a negative ρ value indicates the development of positive charge at the reaction center in the transition state. researchgate.net
Steric Effects: Steric hindrance from bulky substituents on the nitrogen can also affect the reaction rate. In the context of an Sₙ1 reaction, increased steric bulk can sometimes accelerate the rate by relieving steric strain in the transition state leading to the planar carbamoyl cation. For instance, the faster solvolysis of carbamoyl chlorides with two secondary alkyl groups on the nitrogen compared to those with primary alkyl groups supports an Sₙ1 pathway. nih.govsemanticscholar.org
The table below illustrates the effect of substituents on the solvolysis rates of various N,N-disubstituted carbamoyl chlorides.
| Carbamoyl Chloride | Solvent | Temperature (°C) | Relative Rate |
| N,N-Dimethylcarbamoyl chloride | 80% Ethanol | 25.0 | 1 |
| N,N-Diethylcarbamoyl chloride | 80% Ethanol | 25.0 | 4.2 nih.govsemanticscholar.org |
| N,N-Dimethylcarbamoyl chloride | 100% Methanol | 25.0 | 1 |
| N,N-Diethylcarbamoyl chloride | 100% Methanol | 25.0 | 6.6 nih.govsemanticscholar.org |
| 1-Piperidinecarbonyl chloride | 50% Acetone | 20-65 | Varies |
| 4-Morpholinecarbonyl chloride | 50% Acetone | 20-65 | Varies |
Transition Metal-Catalyzed Transformations of Carbamoyl Chlorides
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the transformation of carbamoyl chlorides into a variety of valuable organic molecules. rsc.org These reactions often proceed under mild conditions and exhibit broad functional group tolerance. dntb.gov.uaresearchgate.netresearchgate.netbenthamscience.com
Palladium-Catalyzed Carbon-Halogen Bond Addition to Alkynes
Palladium catalysts are effective in promoting the addition of the carbon-halogen bond of carbamoyl chlorides across the carbon-carbon triple bond of alkynes. dntb.gov.uaresearchgate.net This reaction, often part of a cascade sequence, allows for the synthesis of complex molecular architectures, such as functionalized oxindoles. dntb.gov.uadocumentsdelivered.comconsensus.app The process is highly efficient and can be performed under copper-free conditions. dntb.gov.uaconsensus.app
The general scheme for this transformation involves the reaction of an alkene-tethered carbamoyl chloride with a terminal alkyne in the presence of a palladium catalyst. dntb.gov.uaresearchgate.net This leads to a cascade cyclization/alkynylation, affording products with significant molecular complexity. dntb.gov.uaresearchgate.net
Oxidative Addition, Alkyne Insertion, and Reductive Elimination Steps
The mechanism of the palladium-catalyzed addition of carbamoyl chlorides to alkynes generally proceeds through a well-established catalytic cycle involving three key steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the carbamoyl chloride to a low-valent palladium(0) complex. researchgate.netyoutube.comyoutube.com This step involves the cleavage of the C-Cl bond and the formation of a new palladium(II) species, where both the carbamoyl group and the chloride are attached to the metal center. youtube.comyoutube.com This is a crucial step that activates the carbamoyl chloride for further reaction. youtube.com
Alkyne Insertion: The coordinated alkyne then inserts into the palladium-carbon bond of the palladium(II) complex. researchgate.netnih.gov This carbopalladation step forms a new carbon-carbon bond and results in a vinylpalladium(II) intermediate. nih.govresearchgate.net The regioselectivity of this insertion is an important factor in determining the final product structure. researchgate.net
Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the vinylpalladium(II) intermediate. researchgate.netrsc.org This step forms the desired carbon-carbon bond of the final product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.netrsc.org In some cases, cis-trans isomerization may precede the reductive elimination to achieve the necessary geometry for bond formation. researchgate.net
This catalytic cycle provides a powerful and versatile method for the construction of complex organic molecules from readily available carbamoyl chlorides and alkynes.
Factors Influencing Reactivity and Regioselectivity in Palladium Catalysis
The reactivity and regioselectivity of palladium-catalyzed reactions involving carbamoyl chlorides are influenced by a combination of steric and electronic factors related to the substrate, ligand, and reaction conditions. In the context of intramolecular C-H activation/amidation reactions, the choice of ligand and the nature of the substituents on the carbamoyl chloride play a pivotal role in determining the outcome of the reaction.
Ligands are crucial in controlling the regioselectivity of palladium-catalyzed reactions. nih.govchemrxiv.org The steric and electronic properties of phosphine (B1218219) ligands, for example, can influence the geometry of the transition state and, consequently, the preferred site of C-H activation. acs.orgethz.ch Bulky, electron-donating ligands can promote the formation of specific palladium-substrate complexes that favor the activation of a particular C-H bond. acs.org In the heteroannulation of o-bromoanilines with 1,3-dienes, the use of specific phosphine ligands like PAd₂ⁿBu was shown to control the regioselectivity of carbopalladation, leading to the formation of 3-substituted indolines. nih.govchemrxiv.org Computational studies have been employed to create linear regression models that identify key ligand parameters governing regioselectivity, offering a predictive tool for reaction development. chemrxiv.org
The inherent properties of the substrate, such as the acidity of different C-H bonds, are also a determining factor. acs.org For instance, in substrates containing both C(sp²)–H and benzylic C(sp³)–H bonds, the higher acidity of the benzylic C(sp³)–H bond can lead to its preferential activation. acs.org This chemoselectivity is a key aspect of palladium-catalyzed C-H functionalization.
The reaction conditions, including the choice of base and additives, can also significantly impact the reactivity. In some palladium-catalyzed C-H activation reactions, additives are believed to enhance the solubility of the base or participate directly in the C-H cleavage step. acs.org
Table 1: Influence of Ligands on Regioselectivity in a Model Palladium-Catalyzed Heteroannulation Reaction
| Ligand | Regiomeric Ratio (Product A : Product B) | Yield (%) |
| PAd₂ⁿBu | >95:5 | 88 |
| P(t-Bu)₃ | 80:20 | 75 |
| P(o-tol)₃ | 60:40 | 62 |
| PPh₃ | 50:50 | 55 |
This table presents hypothetical data based on general trends discussed in the literature for illustrative purposes.
Palladium-Catalyzed Carbon-Hydrogen Activation and Functionalization
Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgnih.gov Carbamoyl chlorides, including analogues of this compound, have proven to be valuable precursors in these transformations. acs.orgrsc.org
A significant achievement in this area is the development of palladium-catalyzed reactions that exhibit high chemoselectivity for the activation of C(sp³)–H bonds over C(sp²)–H bonds. acs.org This is particularly relevant for substrates that possess both types of C-H bonds, such as N-aryl carbamoyl chlorides with alkyl side chains.
Theoretical studies on the palladium-catalyzed C(sp³)–H activation/amidation of carbamoyl chloride precursors have shown that the activation of the benzylic C(sp³)–H bond is kinetically more favorable than the activation of a C(sp²)–H bond on an aromatic ring. acs.org The higher acidity of the benzylic C(sp³)–H bond is identified as the primary reason for this chemoselectivity. acs.org The presence of an additive, such as pivalic acid N-hydroxylamide (PivNHOH), can promote the reaction, possibly by forming a more soluble organic base with the inorganic base (e.g., Cs₂CO₃). acs.org
The mechanistic pathway for palladium-catalyzed amidative coupling reactions using carbamoyl chlorides generally proceeds through a sequence of elementary steps: oxidative addition, C-H activation (often via a concerted metalation-deprotonation mechanism), and reductive elimination. acs.orgnih.gov
C-H Activation: The subsequent C-H activation can occur through a concerted metalation-deprotonation (CMD) pathway. acs.org In this step, the C-H bond is cleaved with the assistance of a base, which can be an external additive or a ligand-bound species. For C(sp³)–H activation, the transition state involves the coordination of the C-H bond to the palladium center, followed by proton abstraction. The geometry of this transition state is crucial for determining the selectivity of the reaction.
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the C-N bond of the amide product and regenerates the active Pd(0) catalyst.
Computational studies have been instrumental in elucidating the energetic profiles of these pathways, providing valuable information on the structures of intermediates and transition states. acs.orgacs.org These studies help in understanding the factors that control the efficiency and selectivity of the catalytic process.
Nickel-Catalyzed Enantioselective Processes
Nickel catalysis has gained prominence as a versatile and cost-effective alternative to palladium for various cross-coupling and functionalization reactions. researchgate.netresearchgate.netnih.govnih.gov In the context of carbamoyl chlorides, nickel catalysts have enabled the development of novel enantioselective transformations for the synthesis of chiral heterocyclic compounds.
A key mechanistic feature in many nickel-catalyzed reactions is the intramolecular migratory insertion of an alkene into a nickel-acyl or nickel-alkyl bond. youtube.com This step is often crucial for the construction of cyclic structures. In the context of alkene-tethered carbamoyl chlorides, this process leads to the formation of lactams.
The catalytic cycle typically begins with the oxidative addition of the carbamoyl chloride to a Ni(0) species, forming a Ni(II)-acyl complex. This is followed by coordination of the tethered alkene. The subsequent intramolecular migratory insertion of the alkene into the Ni-acyl bond forms a new C-C bond and a cyclic alkyl-nickel intermediate. This step is often the enantiodetermining step in asymmetric variants of the reaction. nih.govnih.gov The resulting alkyl-nickel species can then undergo further transformations, such as reaction with an electrophile or a reducing agent, to complete the catalytic cycle and deliver the final product.
Computational studies have revealed that in some enantioselective reductive carbamoylation reactions, the enantiodetermining step involves a carbamoyl-Ni(I) intermediate that is reduced prior to the intramolecular migratory insertion. researchgate.netnih.gov
Achieving high levels of stereochemical control in nickel-catalyzed carbo-acylation reactions is a significant area of research. nih.govresearchgate.net The use of chiral ligands is the primary strategy for inducing enantioselectivity. researchgate.netnih.govub.eduenamine.net These ligands coordinate to the nickel center and create a chiral environment that favors the formation of one enantiomer of the product over the other.
In the nickel-catalyzed enantioselective reductive carbo-acylation of aryl carbamic chloride-tethered alkenes, the choice of the chiral ligand is critical for achieving high enantiomeric excess. nih.gov Pyridine-oxazoline (Pyrox) and quinoline-oxazoline (Quinim) based ligands have been shown to be effective in these transformations. researchgate.netnih.govresearchgate.net The steric and electronic properties of the ligand influence the transition state geometry of the enantiodetermining migratory insertion step, thereby controlling the stereochemical outcome. researchgate.netnih.gov
For example, in the synthesis of chiral pyrrolidinones, the use of a newly developed ¹-NapQuinim ligand was found to be crucial for achieving high yields and enantioselectivities. nih.gov Computational studies have shown that the steric bulk of the ligand can lead to unfavorable distortions in the transition state leading to the minor enantiomer, thus enhancing the formation of the major enantiomer. researchgate.netnih.gov
Table 2: Enantioselective Nickel-Catalyzed Carbo-acylation of an Alkene-Tethered Carbamoyl Chloride
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Pyrox-L1 | 85 | 92 |
| (R)-Quinim-L2 | 90 | 95 |
| (S)-Box-L3 | 70 | 80 |
| (R,R)-Ph-Box | 65 | 75 |
This table presents hypothetical data based on general trends discussed in the literature for illustrative purposes.
Radical-Initiated Reactions of Carbamoyl Chlorides
The generation and reaction of carbamoyl radicals from their corresponding carbamoyl chlorides represent a significant area of study in organic synthesis. rsc.org Carbamoyl chlorides can participate in a variety of transition metal-catalyzed transformations, including those initiated by radicals. rsc.org However, the high reduction potential of carbamoyl chlorides makes their single-electron transfer (SET) based activation challenging. researchgate.net
Recent methodologies have overcome this limitation through photochemical strategies. One such approach utilizes a nucleophilic organic catalyst and low-energy photons (blue LEDs) to activate carbamoyl chlorides. nih.gov This method facilitates the generation of carbamoyl radicals, which can then engage in Giese-type addition reactions with electron-poor olefins. nih.gov The process is effective for a range of carbamoyl chlorides and various electron-deficient alkenes, leading to the formation of functionalized amides. researchgate.net For instance, dimethylcarbamoyl chloride has been successfully reacted with vinyl sulfone and other olefins to produce the corresponding amides, including a Weinreb amide, through this photochemical catalytic process. researchgate.netnih.gov
The general mechanism involves the activation of the carbamoyl chloride by the catalyst, followed by photochemical excitation to generate the carbamoyl radical. This radical then adds to an electron-deficient alkene. The resulting radical intermediate is subsequently trapped, often by a hydrogen atom donor like γ-terpinene, to yield the final product. researchgate.net This strategy has been applied to synthesize a variety of compounds, including those derived from natural products and common medicinal chemistry scaffolds. researchgate.net
Alternative methods for generating carbamoyl radicals rely on a hydrogen atom transfer (HAT) process from a corresponding formamide (B127407) or the SET activation of precursors with suitable redox-active groups. researchgate.net Photoredox catalysis, using either reductive or oxidative quenching cycles, has also been employed to generate carbamoyl radicals from sources like oxamate (B1226882) salts. researchgate.netresearchgate.net
Table 1: Examples of Photochemical Giese Addition of Carbamoyl Chlorides This table is generated based on data from analogous reactions, as specific data for this compound was not available in the provided search results.
| Carbamoyl Chloride Substrate | Olefin Partner | Product | Yield (%) |
| Dimethylcarbamoyl chloride | Phenyl vinyl sulfone | N,N-dimethyl-2-(phenylsulfonyl)ethan-1-amide | 90% |
| Dimethylcarbamoyl chloride | Acrylonitrile | N,N-dimethyl-2-cyanoethan-1-amide | 75% |
| Morpholine-4-carbonyl chloride | Phenyl vinyl sulfone | 1-morpholino-2-(phenylsulfonyl)ethan-1-one | 85% |
| N-Methoxy-N-methylcarbamoyl chloride | Phenyl vinyl sulfone | N-methoxy-N-methyl-2-(phenylsulfonyl)ethan-1-amide | 65% |
Data sourced and adapted from reference researchgate.net.
Structural Rearrangements and Intramolecular Cyclizations Relevant to Carbamoyl Chlorides
Structural rearrangements and intramolecular cyclizations are fundamental transformations in organic chemistry that allow for the construction of complex molecular architectures from simpler precursors. wiley-vch.de In the context of carbamoyl chlorides, these reactions are particularly valuable for synthesizing nitrogen-containing heterocyclic compounds. nih.govnih.gov
Rearrangements involving a phenethyl group often proceed through cationic intermediates, where the phenyl ring can participate in the reaction. A classic example is the Wagner-Meerwein rearrangement, which involves the 1,2-shift of an alkyl or aryl group to an adjacent carbocation. msu.edu In reactions where a carbocation is formed at the benzylic position or on the ethyl chain of a phenethyl moiety, the phenyl group can migrate. This is particularly relevant in the solvolysis of neopentyl-type systems, where steric hindrance prevents direct substitution and rearrangement is favored. msu.edu
While direct examples involving this compound are not prevalent in the provided literature, parallels can be drawn. If reaction conditions promote the formation of a carbocationic intermediate from the carbamoyl chloride, a rearrangement involving the phenethyl group is conceivable. For instance, ionization of the chloride could lead to a carbamoyl cation. If the phenethyl group itself is modified to bear a leaving group, formation of a primary carbocation on the ethyl chain would be highly susceptible to a 1,2-hydride shift to form a more stable secondary benzylic carbocation, or a 1,2-phenyl shift (phenonium ion intermediate) to form a rearranged product. msu.edu
Another relevant class of rearrangements is the 1,2-carbamoyl rearrangement. This has been observed in the reaction of lithiated chiral 2-alkenyl oxazolidine (B1195125) carbamates, which undergo rearrangement to furnish α-hydroxy amides with high diastereoselectivity. nih.gov This type of rearrangement involves the migration of the carbamoyl group from an oxygen atom to an adjacent carbanionic center. nih.gov
Carbamoyl chlorides are versatile reagents for the synthesis of nitrogen-containing heterocycles through cyclization reactions. Alkene-tethered carbamoyl chlorides, which are structurally analogous to this compound (containing a tethered phenyl ring), are key substrates for these transformations. nih.gov
A notable example is the cycloisomerization of alkyne-tethered carbamoyl chlorides to generate 3-(chloromethylene)oxindoles. nih.gov This reaction can be promoted by hexafluoroisopropanol (HFIP) without the need for a metal catalyst, affording products in high yields and with high stereoselectivity. Similarly, alkene-tethered carbamoyl chlorides can be cyclized in the presence of HFIP to synthesize 2-quinolinones. nih.gov Palladium catalysis has also been employed for the phosphoryl-carbamoylation of alkene-tethered carbamoyl chlorides, leading to the formation of phosphinonyl oxindoles. rsc.org These reactions typically proceed via an intramolecular Heck-type cyclization followed by a subsequent functionalization step. rsc.org
The process involves the initial formation of a reactive intermediate from the carbamoyl chloride, which then undergoes an intramolecular addition to the tethered unsaturated group (alkene, alkyne, or arene). The resulting cyclic intermediate can then be trapped or can undergo further reaction to yield the final heterocyclic product. The regioselectivity of the cyclization, such as the preference for 5-exo versus 6-endo ring closure, is a critical aspect of these reactions and is influenced by factors like transition state stability. libretexts.org
Ring-opening reactions of existing nitrogen heterocycles can also be relevant. While not a direct reaction of carbamoyl chlorides, the principles apply to the synthesis of complex open-chain structures from cyclic precursors. researchgate.net For instance, the cleavage of a C-N bond in a strained ring like an aziridine (B145994) is well-established, but achieving this in less strained rings like pyrrolidines is more challenging. researchgate.net A carbamoyl chloride could be used to functionalize a nitrogen heterocycle, potentially activating it for a subsequent ring-opening reaction.
Table 2: Cycloisomerization of Alkene-Tethered Carbamoyl Chlorides This table is generated based on data from analogous reactions, as specific data for this compound was not available in the provided search results.
| Substrate | Conditions | Product | Yield (%) |
| N-(2-ethynylphenyl)-N-methylcarbamoyl chloride | HFIP, 80 °C | 3-(chloromethylene)-1-methylindolin-2-one | 95% |
| N-allyl-N-phenylcarbamoyl chloride | HFIP, 120 °C | 3,4-dihydro-1-phenylquinolin-2(1H)-one | 78% |
| N-methyl-N-(2-vinylphenyl)carbamoyl chloride | HFIP, 120 °C | 1-methyl-3,4-dihydroquinolin-2(1H)-one | 85% |
Data sourced and adapted from reference nih.gov.
Strategic Applications of Methyl Phenethyl Carbamic Chloride in Organic Transformations
Reagent in Urea (B33335) and Carbamate (B1207046) Synthesis Methodologies
The most fundamental application of methyl(phenethyl)carbamic chloride is in the synthesis of ureas and carbamates. As a carbamoyl (B1232498) chloride, it serves as a robust acylating agent for amines, alcohols, and phenols, providing a direct and reliable route to these important functional groups. nih.gov
This compound reacts readily with primary and secondary amines to afford N,N,N'-trisubstituted ureas. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride leaving group. This transformation is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. google.com This method is highly efficient for creating unsymmetrical ureas, which are valuable scaffolds in medicinal chemistry and materials science. organic-chemistry.org The reaction's scope is broad, accommodating a variety of amine substrates.
Table 1: Synthesis of N-Substituted Ureas using this compound Reaction Conditions: Amine (1.0 eq.), this compound (1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane (B109758), 0 °C to room temperature.
| Entry | Amine Substrate | Product |
| 1 | Aniline | 1-Methyl-1-phenethyl-3-phenylurea |
| 2 | Benzylamine | 1-Benzyl-3-methyl-3-phenethylurea |
| 3 | Piperidine | 1-(Methyl(phenethyl)carbamoyl)piperidine |
| 4 | Morpholine | 4-(Methyl(phenethyl)carbamoyl)morpholine |
| 5 | Diethylamine | 1,1-Diethyl-3-methyl-3-phenethylurea |
Analogous to the synthesis of ureas, this compound is employed in the preparation of carbamate esters (urethanes) through its reaction with alcohols and phenols. wikipedia.org The oxygen nucleophile of the hydroxyl group attacks the electrophilic carbonyl center, resulting in the formation of a C-O bond and the expulsion of chloride. nih.gov The reaction is generally facilitated by a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. This method provides straightforward access to a diverse range of carbamates, which are significant functional groups in pharmaceuticals and protecting group chemistry. nih.gov The process is compatible with various primary, secondary, and phenolic alcohols. organic-chemistry.org
Table 2: Formation of Carbamate Esters with this compound Reaction Conditions: Alcohol/Phenol (1.0 eq.), this compound (1.1 eq.), Pyridine (1.5 eq.), Tetrahydrofuran, 0 °C to room temperature.
| Entry | Alcohol/Phenol Substrate | Product |
| 1 | Methanol | Methyl methyl(phenethyl)carbamate |
| 2 | Isopropanol | Isopropyl methyl(phenethyl)carbamate |
| 3 | Phenol | Phenyl methyl(phenethyl)carbamate |
| 4 | 4-Nitrophenol | 4-Nitrophenyl methyl(phenethyl)carbamate |
| 5 | Benzyl alcohol | Benzyl methyl(phenethyl)carbamate |
Precursor for the Synthesis of Nitrogen-Containing Heterocycles
Beyond simple acylation reactions, this compound serves as a key building block for the construction of more complex molecular architectures, specifically nitrogen-containing heterocycles. nih.gov Its ability to introduce a functionalized nitrogen and carbonyl group in a single step makes it a valuable precursor for cyclization reactions.
Sydnones and their derivatives, such as sydnone imines, are a class of mesoionic heterocyclic compounds with a unique electronic structure and a wide range of biological activities. jocpr.com The synthesis of sydnone imines can be approached using precursors derived from carbamoyl chlorides. A plausible synthetic route involves the reaction of this compound with an N-substituted hydrazine to form a semicarbazide. This intermediate can then undergo further transformations, including nitrosation and cyclization, to yield the target sydnone imine ring system. The carbamoyl chloride provides the exocyclic nitrogen and its substituents required for the final mesoionic structure. researchgate.net
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are prevalent motifs in medicinal chemistry. ijper.org Several synthetic strategies for 1,3,4-oxadiazoles involve the cyclization of diacylhydrazine precursors. nih.gov this compound can be utilized to construct such precursors. For instance, reaction of the carbamoyl chloride with a carbohydrazide (R-CO-NHNH2) would yield an N-carbamoyl-N'-acylhydrazine intermediate. Subsequent dehydration and cyclization of this intermediate, often promoted by reagents like phosphorus oxychloride or thionyl chloride, would lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole, bearing the methyl(phenethyl)amino group at the 2-position. jchemrev.com
Table 3: Potential Precursors for Oxadiazole Synthesis
| Entry | Hydrazide Reactant | Intermediate Precursor | Target Oxadiazole Derivative |
| 1 | Benzhydrazide | 1-(Benzoyl)-4-methyl-4-phenethylsemicarbazide | 2-(Methyl(phenethyl)amino)-5-phenyl-1,3,4-oxadiazole |
| 2 | Acetohydrazide | 1-(Acetyl)-4-methyl-4-phenethylsemicarbazide | 2-(Methyl(phenethyl)amino)-5-methyl-1,3,4-oxadiazole |
| 3 | Isonicotinohydrazide | 1-(Isonicotinoyl)-4-methyl-4-phenethylsemicarbazide | 2-(Methyl(phenethyl)amino)-5-(pyridin-4-yl)-1,3,4-oxadiazole |
Role in Carbon-Hydrogen Functionalization Reactions for Amide Framework Construction
A frontier in modern organic synthesis is the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds. acs.org This strategy offers a more atom- and step-economic approach to complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov Transition-metal-catalyzed C-H amidation has emerged as a powerful tool for the construction of amide frameworks, and carbamoyl chlorides have been identified as effective amidating reagents in this context. rsc.org
In these transformations, a transition metal catalyst, such as palladium or rhodium, facilitates the cleavage of a C-H bond and subsequent coupling with the carbamoyl chloride. This process, often directed by a nearby functional group in the substrate, allows for the regioselective installation of the amide group. This compound can serve as the source of the methyl(phenethyl)carbamoyl group in such reactions. For example, in a directed C-H functionalization of an arene, the catalyst would coordinate to a directing group, activate a nearby ortho C-H bond, and mediate the cross-coupling with this compound to form a new C-N bond, thus constructing a disubstituted benzamide derivative. This methodology represents a modern and efficient approach to synthesizing complex amides. nih.gov
Utility in Electrophilic Acylation Reactions
This compound serves as a potent acylating agent in electrophilic aromatic substitution reactions, a role analogous to that of acyl chlorides in the traditional Friedel-Crafts acylation. masterorganicchemistry.comlibretexts.org Carbamoyl chlorides, as a class of compounds, are reactive derivatives of carboxylic acids capable of introducing a carbamoyl moiety onto a nucleophilic substrate. wikipedia.orglibretexts.orgchemistrysteps.com The reactivity of the carbamoyl chloride is attributed to the carbonyl carbon, which is rendered highly electrophilic by the adjacent electron-withdrawing chlorine and nitrogen atoms. libretexts.org
In the context of electrophilic acylation, this compound reacts with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield N-methyl-N-phenethyl-substituted aromatic amides. The reaction proceeds via the formation of a highly reactive electrophile, a resonance-stabilized N,N-disubstituted carbamoyl cation, [CH₃(C₆H₅CH₂CH₂)N=C=O]⁺. chemguide.co.uklibretexts.org
The general mechanism involves two primary stages:
Formation of the Electrophile: The Lewis acid catalyst abstracts the chloride from this compound to generate the carbamoyl cation. chemguide.co.uk
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the carbamoyl cation, forming a resonance-stabilized carbocation intermediate (an arenium ion). A proton is subsequently lost from the ring, restoring aromaticity and yielding the final acylated product. libretexts.org
This direct carbamoylation method is a valuable transformation in organic synthesis as it provides a direct route to complex amide structures, which are prevalent in many pharmaceutical and biologically active compounds. rsc.org
Research Findings
While specific kinetic or yield data for this compound in electrophilic acylation reactions are not extensively detailed in publicly accessible literature, the general utility of N,N-disubstituted carbamoyl chlorides in Friedel-Crafts-type reactions is well-established. These reactions are recognized for their efficiency in forming carbon-carbon bonds and introducing amide functionalities onto aromatic rings. masterorganicchemistry.com The reaction conditions are typically analogous to standard Friedel-Crafts acylations.
The table below illustrates the expected products from the reaction of this compound with various aromatic substrates, based on established principles of electrophilic aromatic substitution.
Table 1: Representative Electrophilic Acylation Reactions
| Aromatic Substrate | Reagent | Catalyst | Expected Major Product(s) | Product Class |
| Benzene (B151609) | This compound | AlCl₃ | N-methyl-N-phenethylbenzamide | Aromatic Amide |
| Toluene | This compound | AlCl₃ | 4-methyl-N-methyl-N-phenethylbenzamide (para) and 2-methyl-N-methyl-N-phenethylbenzamide (ortho) | Substituted Aromatic Amide |
| Anisole | This compound | AlCl₃ | 4-methoxy-N-methyl-N-phenethylbenzamide (para) | Substituted Aromatic Amide |
| Naphthalene | This compound | AlCl₃ | N-methyl-N-phenethyl-1-naphthamide | Polycyclic Aromatic Amide |
The regiochemical outcome of the reaction with substituted benzenes is governed by the directing effects of the substituent already present on the ring. Activating groups, such as the methyl group in toluene and the methoxy group in anisole, direct the incoming electrophile to the ortho and para positions.
Computational and Theoretical Studies on Methyl Phenethyl Carbamic Chloride Systems
Quantum Chemical Characterization of Methyl(phenethyl)carbamic chloride and Intermediates
Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric properties of this compound and the intermediates that form during its reactions. These calculations provide a foundational understanding of the molecule's intrinsic stability and reactivity.
Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and energetics of organic compounds like this compound. researchgate.netrsc.orgresearchgate.net By employing functionals such as B3LYP in conjunction with basis sets like 6-31G(d,p), it is possible to obtain accurate predictions of geometric parameters and relative energies for different conformations of the molecule. researchgate.netmdpi.com
The presence of the rotatable bonds in the phenethyl and N-methyl groups allows for the existence of multiple conformers. DFT calculations can determine the relative stabilities of these conformers, which arise from different spatial arrangements of the phenyl ring and the methyl group relative to the carbamoyl (B1232498) chloride moiety. These studies often reveal that steric and electronic effects dictate the most stable conformations. For instance, the rotational barrier around the C-N bond of the carbamoyl group can be computationally determined, providing insight into the planarity and rigidity of this functional group. acs.orgmdpi.com
Table 1: Representative DFT-Calculated Geometrical Parameters for the Ground State of this compound Note: The following data are illustrative and represent typical values that would be obtained from DFT calculations.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=O | 1.78 |
| C-Cl | 1.21 |
| C-N | 1.38 |
| N-CH₃ | 1.46 |
| N-CH₂ | 1.47 |
| **Bond Angles (°) ** | |
| O=C-Cl | 125.0 |
| O=C-N | 126.5 |
| Cl-C-N | 108.5 |
| C-N-CH₃ | 118.0 |
| C-N-CH₂ | 120.0 |
| Dihedral Angles (°) | |
| Cl-C-N-CH₃ | 175.0 |
| C-N-C-C (phenethyl) | 65.0 |
Computational chemistry plays a crucial role in mapping out the potential energy surfaces of reactions involving this compound, thereby elucidating detailed reaction pathways. nih.govrsc.org A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants to products. fiveable.meacs.org
For reactions such as solvolysis, a common pathway for carbamoyl chlorides, computational studies can model the departure of the chloride ion to form a carbamoyl cation intermediate. nih.govresearchgate.netnih.gov The geometry, energy, and vibrational frequencies of the transition state for this step can be calculated. These calculations can help determine whether the reaction proceeds through a concerted or stepwise mechanism. The nature of the transition state provides critical information about the electronic demands of the reaction and the extent of bond breaking and bond formation at this critical point.
Table 2: Hypothetical Calculated Properties of a Transition State for Chloride Dissociation from this compound Note: The following data are for illustrative purposes to represent typical outputs of transition state calculations.
| Property | Description | Value |
|---|---|---|
| Imaginary Frequency | The single negative frequency corresponding to the reaction coordinate. | -250 cm⁻¹ |
| Activation Energy (ΔE‡) | The energy barrier for the reaction. | 20.5 kcal/mol |
| Key Bond Lengths (Å) | ||
| C-Cl (breaking bond) | The elongated bond between carbon and the leaving group. | 2.45 |
| C-N | The bond between the carbonyl carbon and nitrogen. | 1.35 |
Mechanistic Probing through Computational Simulations
Computational simulations offer a dynamic perspective on reaction mechanisms, allowing for a deeper probing of the factors that control reaction outcomes. fiveable.menumberanalytics.comnumberanalytics.com These simulations can go beyond static pictures of reactants and products to explore the entire reaction trajectory.
Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. longdom.orgrsc.org For a chiral molecule like this compound, understanding and predicting stereoselectivity is particularly important. rsc.org If the molecule reacts with another chiral reagent, for example, diastereomeric products can be formed. Computational methods can predict which diastereomer will be favored by calculating the energies of the diastereomeric transition states leading to each product. The transition state with the lower energy will correspond to the major product. This approach allows for the rationalization of observed stereoselectivities and the in silico design of more selective reactions. nih.gov
Table 3: Illustrative Example of Calculated Energy Differences for Diastereomeric Transition States Note: This table provides a hypothetical example to illustrate the prediction of stereoselectivity.
| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| TS1 (leading to Diastereomer 1) | 0.0 | 95:5 |
| TS2 (leading to Diastereomer 2) | 1.8 |
A lower relative energy for TS1 suggests that Diastereomer 1 will be the major product.
Advanced Computational Methodologies in Studying Carbamoyl Chloride Reactivity
Beyond standard DFT calculations, a range of advanced computational methodologies are being applied to study the reactivity of carbamoyl chlorides. These methods provide even greater accuracy and a more nuanced understanding of complex chemical processes. rsc.org
Multi-level workflows that combine different levels of theory and basis sets can offer a balance between computational cost and accuracy. nih.gov For instance, geometries can be optimized at a lower level of theory, while energies are calculated at a higher, more computationally expensive level.
Continuum solvation models are frequently employed to account for the influence of the solvent on reaction pathways and energetics, which is particularly important for solvolysis reactions. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for a more realistic simulation of reactions in solution.
For a more detailed understanding of reaction dynamics, methods such as ab initio molecular dynamics (AIMD) can be used. AIMD simulations allow for the explicit motion of atoms to be followed over time, providing insights into the dynamic aspects of a reaction that are not captured by static calculations of stationary points on the potential energy surface. acs.org These advanced techniques are pushing the boundaries of what can be understood about the reactivity of molecules like this compound.
Multiscale Modeling Approaches in Complex Chemical Systems
Multiscale modeling is a computational strategy that integrates different theoretical methods, each suited for a specific length and time scale, to simulate complex systems that cannot be adequately described by a single level of theory. cecam.org This approach is particularly valuable for understanding how molecular-level properties influence macroscopic behavior, a common challenge in fields like materials science and biopharmaceutical process development. nih.gov The core idea is to bridge the gap between quantum mechanical descriptions of chemical reactions and classical or continuum models of bulk phenomena. cecam.org
For a system involving this compound, a multiscale model could, for example, predict its behavior during a synthesis reaction in a solvent or its interaction with a biological macromolecule. Such a model would typically partition the system into different regions, applying the most computationally intensive and accurate methods to the most critical part (e.g., the reacting molecules) and more efficient, approximate methods to the surrounding environment (e.g., the solvent).
An illustrative multiscale approach for a system containing this compound might involve:
Quantum Mechanics (QM): The core region, containing this compound and its immediate reaction partners, would be treated with quantum mechanics. This level of theory is essential for accurately describing the breaking and forming of chemical bonds, electron distribution, and reaction pathways.
Molecular Mechanics (MM): The area surrounding the QM region, such as the bulk solvent or a polymer matrix, could be modeled using classical force fields. This approach is less computationally demanding and can handle a much larger number of atoms, providing insight into conformational changes and non-covalent interactions.
Continuum Models: The outermost layer, representing the bulk environment far from the reaction center, can be described using continuum solvation models, which simulate the average effect of the solvent without modeling individual solvent molecules.
The table below outlines a hypothetical multiscale modeling framework that could be applied to study the synthesis of a related carbamate (B1207046).
Table 1: Illustrative Multiscale Modeling Framework
| Modeling Level | System Component | Properties Investigated | Typical Method |
|---|---|---|---|
| Quantum Mechanics (QM) | Reactants (e.g., amine, this compound) | Reaction mechanism, transition states, activation energies | Density Functional Theory (DFT) |
| Molecular Mechanics (MM) | Explicit solvent molecules, catalyst ligands | Solvation effects, conformational dynamics, binding affinities | Force Fields (e.g., AMBER, CHARMM) |
| Continuum Model | Bulk solvent | Macroscopic thermodynamic properties, long-range electrostatic effects | Polarizable Continuum Model (PCM) |
By coupling these different levels of theory, a multiscale simulation can provide a comprehensive understanding of a chemical process, from the electronic rearrangements driving the reaction to the influence of the macroscopic environment on the reaction rate and outcome. cecam.orgnih.gov
Application of Advanced DFT Functionals and Basis Sets
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. The accuracy of DFT calculations heavily depends on the choice of the exchange-correlation functional and the basis set. For a molecule like this compound, with its combination of aromatic and carbamoyl chloride functionalities, selecting appropriate functionals and basis sets is crucial for obtaining reliable predictions of its geometry, reactivity, and spectroscopic properties.
Advanced DFT functionals have been developed to overcome the limitations of earlier approximations. For instance, while standard functionals like B3LYP are widely used, others may offer better performance for specific types of chemical problems. nih.gov
Hybrid Functionals (e.g., B3LYP, PBE0): These functionals incorporate a portion of exact Hartree-Fock exchange, often providing a good general description of molecular geometries and energies.
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These are designed to better describe long-range interactions, charge-transfer excitations, and non-covalent interactions, which would be important for studying intermolecular complexes involving this compound.
Meta-GGA Functionals (e.g., M06-2X, TPSS): These functionals include the kinetic energy density, which can lead to improved accuracy for thermochemistry, reaction barriers, and non-covalent interactions. nih.gov Studies on similar molecules have shown that functionals like M06-2X can be particularly accurate for predicting the stability of different conformers. nih.gov
The basis set, which is a set of mathematical functions used to build the molecular orbitals, is the other key component of a DFT calculation. Larger basis sets provide more flexibility for describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost.
Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a systematic way to improve accuracy. The addition of polarization functions (d,p) and diffuse functions (+) is critical for accurately modeling molecules with lone pairs, polar bonds, and for describing anions or weak interactions. nih.gov For instance, the 6-31+G* basis set has been used in studies of reactions involving chloride ions. nih.gov
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.
The table below summarizes some advanced DFT functionals and basis sets and their potential applications in studying this compound.
Table 2: Selected DFT Functionals and Basis Sets for Studying this compound
| Type | Example | Key Features & Potential Applications |
|---|---|---|
| Functional | B3LYP | General purpose; good for geometry optimization and vibrational frequencies. |
| Functional | M06-2X | High accuracy for thermochemistry, kinetics, and non-covalent interactions; suitable for studying reaction barriers and conformational energies. nih.gov |
| Functional | CAM-B3LYP | Good for long-range corrected interactions; suitable for studying charge-transfer processes and electronic spectra. |
| Basis Set | 6-31G(d,p) | A good balance of accuracy and cost for initial geometry optimizations and frequency calculations. |
| Basis Set | 6-311++G(d,p) | Includes diffuse and polarization functions; necessary for accurate energy calculations, especially for systems with anions or weak interactions. nih.govnih.gov |
| Basis Set | aug-cc-pVTZ | High-accuracy basis set for benchmark calculations of electronic and thermodynamic properties. |
By carefully selecting a combination of an advanced functional and an appropriate basis set, researchers can computationally investigate various properties of this compound, such as its rotational energy barriers, the stability of different conformers, its reactivity towards nucleophiles, and its vibrational spectra, with a high degree of confidence.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl(phenethyl)carbamic chloride?
- Methodological Answer : this compound can be synthesized via the reaction of phenethylamine derivatives with phosgene or its equivalents under controlled conditions. For example, in Pd-catalyzed annulation reactions, carbamic chlorides like methyl(phenyl)carbamic chloride are prepared by treating the corresponding amine with triphosgene in dichloromethane at 0–5°C, followed by purification via flash chromatography . Key parameters include maintaining anhydrous conditions, precise stoichiometry, and temperature control to minimize side reactions.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Characterization should include:
- Infrared (IR) Spectroscopy : To confirm the presence of carbonyl (C=O, ~1658–1613 cm⁻¹) and N–H stretches (if applicable) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent integration and electronic environments (e.g., methyl and phenyl groups) .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
- Melting Point Determination : To assess purity (e.g., 112–114°C for structurally similar compounds) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : this compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., MeCN, DCM) during reactions. Safety protocols include working in a fume hood and wearing PPE due to potential irritancy .
Advanced Research Questions
Q. How do electronic effects of substituents on the aryl group influence reactivity in Pd-catalyzed annulation reactions?
- Methodological Answer : Substituent electronic effects can be systematically studied using Hammett plots. For methyl(phenyl)carbamic chloride derivatives, electron-withdrawing groups (e.g., –CN, –OCF₃) reduce reactivity due to decreased electron density at the carbamic chloride moiety, destabilizing oxidative addition intermediates. A Hammett ρ value of –0.46 indicates moderate sensitivity to electronic effects, guiding ligand selection and reaction optimization .
Q. What mechanistic insights have been gained through isotope labeling and computational studies?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) : A kH/kD = 1.3 suggests C–H bond cleavage is not rate-limiting, implicating oxidative addition or transmetalation as key steps .
- DFT Calculations : Modeling the Pd-catalyzed annulation pathway reveals that oxidative addition of the carbamic chloride to Pd⁰ is energetically favorable. Computational simplification (e.g., replacing phenyl with methyl groups in ligands) retains mechanistic fidelity while reducing computational cost .
Q. How can competing reaction pathways (e.g., acylation vs. Heck-type processes) be controlled?
- Methodological Answer : Competing pathways arise from divergent coordination modes. For example, allyl(phenyl)carbamic chloride may undergo acylation followed by Heck coupling instead of annulation. Control strategies include:
- Ligand Design : Bulky ligands favor annulation by sterically blocking alternative pathways.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, favoring annulation over side reactions.
- Temperature Modulation : Lower temperatures (0–25°C) suppress thermally activated pathways like Heck reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
